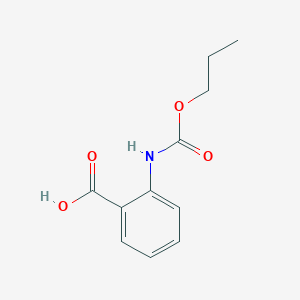

2-(propoxycarbonylamino)benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(propoxycarbonylamino)benzoic Acid, also known as 1,2-Benzenedicarboxylic acid, 1-propyl ester; Propyl hydrogen phthalate; Monopropyl phthalate; Phthalic acid, monopropyl ester , is a compound with the molecular formula C11H12O4 and a molecular weight of 208.2106 . It is a derivative of benzoic acid, which is widely used as a food preservative .

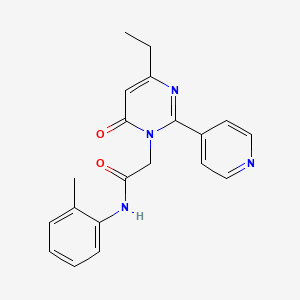

Molecular Structure Analysis

The molecular structure of 2-(propoxycarbonylamino)benzoic Acid consists of a benzoic acid core with a propoxycarbonylamino group attached . The molecular weight of this compound is 208.2106 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

2-(3-Phenylaminopropionyloxy)-benzoic acid, a related compound, has been synthesized and studied for its biological activities. This compound, along with another derivative, showed significant antimicrobial activity against various bacterial and fungal strains, and also demonstrated notable antioxidant activity. These findings suggest potential applications in antimicrobial and antioxidant products (Oloyede et al., 2014).

Role in Insulin-like Activity

The insulin-like activity of benzoic acid derivatives has been studied, indicating their potential role in metabolic regulation. Benzoic acid precipitates from human urine were found to augment the production of CO2 from glucose in adipose tissue, indicating the presence of urinary insulin-like activity (UILA) which could be relevant in obesity and starvation (Bolinger et al., 1965).

Pharmacokinetics and Drug Metabolism

The pharmacokinetics of benzoic acid derivatives, specifically the metabolism and excretion in humans, have been investigated. A study on the pharmacokinetic profile of phenoxybenzoylphenyl acetic acids, which are structurally similar to 2-(propoxycarbonylamino)benzoic acid, reveals insights into their absorption, distribution, metabolism, and excretion, which are crucial for drug development (Salem et al., 2006).

Environmental and Health Implications

Benzoic acid and its derivatives, including 2-(propoxycarbonylamino)benzoic acid, are widely used as preservatives in food products. Studies on their occurrence, metabolism, toxicology, and public health implications provide critical information for regulatory and health-related decisions (Qi et al., 2009).

Chemical and Physical Properties

Investigations into the chemical and physical properties of benzoic acid derivatives are essential for various applications. Studies on phase behavior, solubility, and thermodynamic properties offer valuable insights for process design in pharmaceutical research, particularly in drug formulation and stability testing (Reschke et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds such as 2-amino benzoic acid derivatives have been found to exhibit antimicrobial activity . They are generally bacteriostatic and fungistatic, meaning they inhibit the growth of bacteria and fungi .

Mode of Action

It’s worth noting that similar compounds, like 2-amino benzoic acid derivatives, have been found to interact with microbial cells, inhibiting their growth . The structural parameters such as LUMO, 3 χ v and W have been found to influence the antimicrobial activity of 2-amino benzoic acid derivatives .

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways . For instance, hydroxybenzoic acids, which are a type of benzoic acid derivative, are involved in the shikimate and phenylpropanoid pathways .

Pharmacokinetics

Benzoic acid, a related compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

Similar compounds such as 2-amino benzoic acid derivatives have been found to exhibit antimicrobial activity, indicating that they can inhibit the growth of bacteria and fungi at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-(propoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-7-16-11(15)12-9-6-4-3-5-8(9)10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCJPYHQVGODNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NC1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[Chloro(difluoro)methyl]-5-methyl-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B2435733.png)

![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2435735.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2435737.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)pyridin-4(1H)-one](/img/structure/B2435740.png)

![N-(3-fluoro-4-methylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2435741.png)

![N-[(2-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2435743.png)

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2435745.png)

![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2435752.png)

![Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435753.png)